molecular formula C17H19N3O B12783104 N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132687-00-4

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12783104
CAS No.: 132687-00-4
M. Wt: 281.35 g/mol
InChI Key: QVBCGVSBAZFFCX-UHFFFAOYSA-N
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Description

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine ring

Preparation Methods

The synthesis of N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve the use of solvents like xylene and bases such as sodium methoxide . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:

Properties

CAS No.

132687-00-4

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

11-ethyl-6,8,9-trimethylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C17H19N3O/c1-5-20-15-10-12(3)11(2)9-14(15)19(4)17(21)13-7-6-8-18-16(13)20/h6-10H,5H2,1-4H3

InChI Key

QVBCGVSBAZFFCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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